molecular formula C23H20N2OS B11462029 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide

Cat. No.: B11462029
M. Wt: 372.5 g/mol
InChI Key: KFFPMQQTUPFZRH-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with an appropriate aldehyde under acidic conditions. This reaction is usually carried out in ethanol as a solvent at elevated temperatures.

    Substitution Reactions:

    Amidation: The final step involves the formation of the amide bond between the benzothiazole derivative and 4-ethylbenzoic acid.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane (DMP) in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in ethanol at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Comparison with Similar Compounds

Properties

Molecular Formula

C23H20N2OS

Molecular Weight

372.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethylbenzamide

InChI

InChI=1S/C23H20N2OS/c1-3-16-11-13-17(14-12-16)22(26)24-19-9-6-7-18(15(19)2)23-25-20-8-4-5-10-21(20)27-23/h4-14H,3H2,1-2H3,(H,24,26)

InChI Key

KFFPMQQTUPFZRH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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